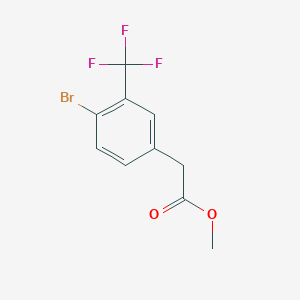

Methyl 4-bromo-3-(trifluoromethyl)phenylacetate

CAS No.: 1159512-71-6

Cat. No.: VC11463401

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.1

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159512-71-6 |

|---|---|

| Molecular Formula | C10H8BrF3O2 |

| Molecular Weight | 297.1 |

| IUPAC Name | methyl 2-[4-bromo-3-(trifluoromethyl)phenyl]acetate |

| Standard InChI | InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 |

| SMILES | COC(=O)CC1=CC(=C(C=C1)Br)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 4-bromo-3-(trifluoromethyl)phenylacetate is C₁₀H₈BrF₃O₂, with a molecular weight of 297.07 g/mol. The structure comprises:

-

A phenyl ring with bromine (Br) at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3).

-

An acetate ester (-OCOCH₃) attached to the phenyl ring’s C1 position.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom acts as a potential leaving group for further functionalization .

Physicochemical Properties

Key properties of methyl 4-bromo-3-(trifluoromethyl)phenylacetate are summarized below:

The elevated boiling point compared to non-brominated analogs (e.g., methyl [3-(trifluoromethyl)phenyl]acetate, boiling point 210.9°C ) reflects increased molecular weight and halogen-induced intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via electrophilic aromatic substitution or cross-coupling reactions. A plausible route involves:

-

Bromination of 3-(Trifluoromethyl)Phenylacetic Acid:

-

Alternative Pathway:

-

Start with 4-bromo-3-(trifluoromethyl)benzaldehyde, undergo a Wittig reaction with methyl triphenylphosphoranylidene acetate to install the acetate group.

-

Optimization Considerations

-

Nitration/Reduction Parallels: The nitration and reduction steps described in the synthesis of 4-methyl-3-trifluoromethyl phenylamine highlight the feasibility of manipulating trifluoromethyl-substituted aromatics, though bromination requires distinct conditions.

-

Yield and Purity: Palladium-catalyzed reactions or recrystallization in diisopropyl ether (as seen in ) may enhance purity post-synthesis.

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, making it valuable in constructing bioactive molecules. For example:

Agrochemical Development

The trifluoromethyl group’s resistance to metabolic degradation aids in designing herbicides and insecticides with prolonged activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume